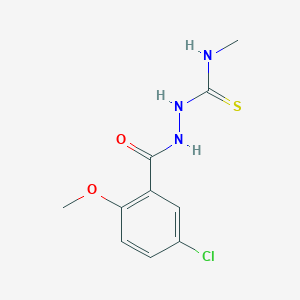![molecular formula C16H15ClN2O2S B5700893 N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide involves inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. It also inhibits the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It reduces inflammation, pain, and fever by inhibiting the production of inflammatory mediators. It also shows anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Moreover, it exhibits antioxidant and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is its broad range of therapeutic applications. It can be used to study the mechanisms of inflammation, pain, fever, tumor growth, and oxidative stress. However, one of the limitations is its potential toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several future directions for the research on N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, arthritis, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, including its interaction with COX enzymes and other molecular targets. Additionally, further research is needed to determine its safety and efficacy in clinical trials.
Conclusion:
This compound is a chemical compound with promising therapeutic applications. Its anti-inflammatory, analgesic, antipyretic, anti-tumor, antioxidant, and antimicrobial properties make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
Méthodes De Synthèse
The synthesis method of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide to form 3-chloro-4-methoxyphenyl isothiocyanate. This intermediate is then reacted with phenylacetic acid to form the final product.
Applications De Recherche Scientifique
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and anti-tumor properties. Additionally, it has been found to possess antioxidant and antimicrobial activities.
Propriétés
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-21-14-8-7-12(10-13(14)17)18-16(22)19-15(20)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXACLDRBAZNPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)

![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)
![2-[(4-fluorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5700852.png)


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B5700878.png)


![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5700904.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5700919.png)
